molecular formula C16H20O8 B13403959 beta-D-Glucopyranosiduronic acid, 2-methoxy-4-(2-propen-1-yl)phenyl CAS No. 95480-61-8

beta-D-Glucopyranosiduronic acid, 2-methoxy-4-(2-propen-1-yl)phenyl

Cat. No.: B13403959
CAS No.: 95480-61-8
M. Wt: 340.32 g/mol
InChI Key: MQXZRKSWEMEXCG-JHZZJYKESA-N
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Description

Eugenol-glucuronide is a metabolite of eugenol, a phenolic compound found in clove oil, cinnamon, and other essential oils. Eugenol is known for its diverse medicinal properties, including anti-inflammatory, analgesic, and antimicrobial activities. The glucuronidation of eugenol, resulting in eugenol-glucuronide, is a detoxification process that occurs in the liver, enhancing the solubility and excretion of eugenol from the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eugenol-glucuronide typically involves the enzymatic glucuronidation of eugenol. This process is catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT). The reaction conditions generally include:

    Substrate: Eugenol

    Enzyme: Uridine 5’-diphospho-glucuronosyltransferase

    Cofactor: Uridine diphosphate glucuronic acid (UDPGA)

    Buffer: Tris-HCl or phosphate buffer at pH 7.4

    Temperature: 37°C

    Reaction Time: 1-2 hours

Industrial Production Methods: Industrial production of eugenol-glucuronide can be achieved through biotransformation using microbial cultures or isolated enzymes. The process involves:

    Microbial Cultures: Utilizing genetically engineered microorganisms that express UGT enzymes.

    Isolated Enzymes: Employing purified UGT enzymes in a controlled bioreactor environment.

    Optimization: Parameters such as pH, temperature, and substrate concentration are optimized to maximize yield.

Chemical Reactions Analysis

Types of Reactions: Eugenol-glucuronide primarily undergoes hydrolysis and conjugation reactions. The major reactions include:

    Hydrolysis: Catalyzed by β-glucuronidase, resulting in the release of free eugenol.

    Conjugation: Further conjugation with sulfate or other glucuronic acid molecules.

Common Reagents and Conditions:

    Hydrolysis: β-glucuronidase enzyme, pH 5.0-6.0, 37°C.

    Conjugation: Sulfotransferase enzymes, 3’-phosphoadenosine-5’-phosphosulfate (PAPS) as a cofactor, pH 7.4, 37°C.

Major Products:

    Hydrolysis: Free eugenol and glucuronic acid.

    Conjugation: Eugenol sulfate-glucuronide.

Scientific Research Applications

Eugenol-glucuronide has several scientific research applications, including:

    Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.

    Biology: Investigated for its role in detoxification and metabolism of phenolic compounds.

    Medicine: Explored for its potential therapeutic effects and as a biomarker for eugenol exposure.

    Industry: Utilized in the development of drug delivery systems and as a reference standard in analytical chemistry.

Mechanism of Action

Eugenol-glucuronide exerts its effects primarily through its role in the detoxification and excretion of eugenol. The molecular targets and pathways involved include:

    Detoxification: Glucuronidation enhances the solubility of eugenol, facilitating its excretion via urine.

    Enzyme Interaction: Interaction with UGT enzymes and β-glucuronidase during its formation and hydrolysis.

    Pathways: Involvement in phase II metabolism pathways, contributing to the overall detoxification process.

Comparison with Similar Compounds

Eugenol-glucuronide can be compared with other glucuronide conjugates of phenolic compounds, such as:

  • Vanillin-glucuronide
  • Isoeugenol-glucuronide
  • Ferulic acid-glucuronide

Uniqueness:

  • Source: Derived specifically from eugenol, a compound with unique medicinal properties.
  • Applications: Widely studied for its role in detoxification and potential therapeutic effects.
  • Metabolism: Exhibits distinct metabolic pathways compared to other phenolic glucuronides.

Conclusion

Eugenol-glucuronide is a significant metabolite with diverse applications in scientific research, medicine, and industry. Its synthesis, reactions, and mechanisms of action provide valuable insights into the detoxification processes of phenolic compounds. The comparison with similar compounds highlights its unique properties and potential for further exploration in various fields.

Properties

CAS No.

95480-61-8

Molecular Formula

C16H20O8

Molecular Weight

340.32 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxy-4-prop-2-enylphenoxy)oxane-2-carboxylic acid

InChI

InChI=1S/C16H20O8/c1-3-4-8-5-6-9(10(7-8)22-2)23-16-13(19)11(17)12(18)14(24-16)15(20)21/h3,5-7,11-14,16-19H,1,4H2,2H3,(H,20,21)/t11-,12-,13+,14-,16+/m0/s1

InChI Key

MQXZRKSWEMEXCG-JHZZJYKESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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